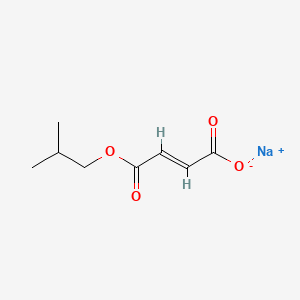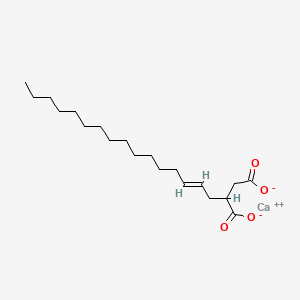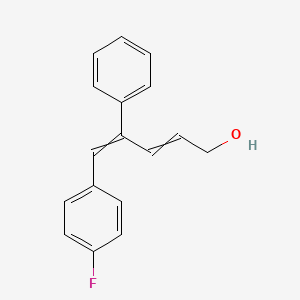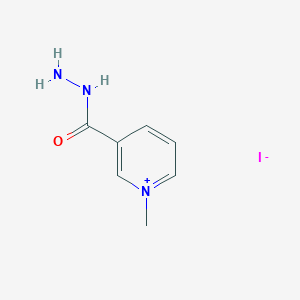
Cadmium isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium isooctanoate, also known as cadmium (2+); 6-methylheptanoate, is a cadmium salt of isooctanoic acid. It is a chemical compound with the molecular formula C16H30CdO4. This compound is primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium isooctanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isooctanoic acid. The reaction typically involves heating the cadmium compound with isooctanoic acid under controlled conditions to form this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium oxide with isooctanoic acid in a solvent medium. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: The compound can participate in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various organic reagents under controlled conditions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Various cadmium-organic complexes depending on the substituent .
Aplicaciones Científicas De Investigación
Cadmium isooctanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form complexes with various ligands.
Industry: Utilized in the production of cadmium-based pigments, coatings, and stabilizers for plastics .
Mecanismo De Acción
The mechanism of action of cadmium isooctanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions (Cd2+) released from this compound can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and disruption of calcium signaling .
Comparación Con Compuestos Similares
Cadmium acetate: Another cadmium salt with similar applications but different solubility and reactivity.
Cadmium chloride: Widely used in laboratory and industrial applications, known for its high solubility in water.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness of Cadmium Isooctanoate: this compound is unique due to its specific organic ligand (isooctanoate), which imparts distinct solubility and reactivity properties compared to other cadmium salts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Propiedades
Número CAS |
30304-32-6 |
|---|---|
Fórmula molecular |
C16H30CdO4 |
Peso molecular |
398.82 g/mol |
Nombre IUPAC |
cadmium(2+);6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
NFCXXXPOLJTCLX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


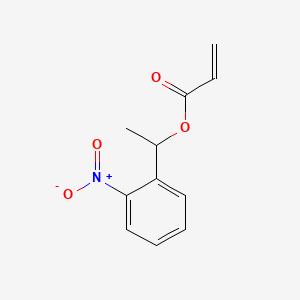

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)

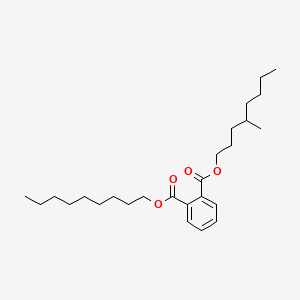
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
